Tetrahydroaldosterone-3-glucuronide

Description

Properties

CAS No. |

20605-81-6 |

|---|---|

Molecular Formula |

C27H40O11 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

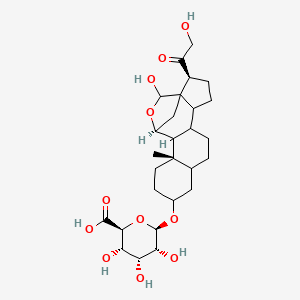

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2S,14S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H40O11/c1-26-7-6-12(36-24-21(32)19(30)20(31)22(38-24)23(33)34)8-11(26)2-3-13-14-4-5-15(16(29)10-28)27(14)9-17(18(13)26)37-25(27)35/h11-15,17-22,24-25,28,30-32,35H,2-10H2,1H3,(H,33,34)/t11?,12?,13?,14?,15-,17+,18?,19-,20+,21-,22+,24-,25?,26+,27?/m1/s1 |

InChI Key |

CGIURIOFMWUPSV-RUQPETGGSA-N |

SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2[C@@H]4CC5(C3CC[C@@H]5C(=O)CO)C(O4)O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Other CAS No. |

20605-81-6 |

physical_description |

Solid |

Synonyms |

11 beta,18-epoxy-18,21-dihydroxy-20-oxo-5 beta-pregnan-3 alpha-yl beta-D-glucopyranosiduronic acid TA-GA tetrahydroaldosterone 3 beta-glucosiduronic acid tetrahydroaldosterone-3-glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Tetrahydroaldosterone-3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone, the principal mineralocorticoid in humans, plays a crucial role in regulating blood pressure and electrolyte balance. Its metabolic inactivation is therefore a critical physiological process. The major route of aldosterone metabolism involves its conversion to tetrahydroaldosterone and subsequent conjugation with glucuronic acid, leading to the formation of tetrahydroaldosterone-3-glucuronide, a water-soluble metabolite readily excreted in the urine. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, including the key enzymes involved, their kinetics, and detailed experimental protocols for its study.

The Biosynthetic Pathway

The conversion of aldosterone to this compound is a multi-step process that primarily occurs in the liver.[1][2] It can be broadly divided into two main phases: reduction of the A-ring of the steroid nucleus and subsequent glucuronidation.

Phase I: Reduction of Aldosterone

The initial phase involves the reduction of the α,β-unsaturated ketone in the A-ring of aldosterone to form dihydroaldosterone, followed by the reduction of the 3-keto group to a 3-hydroxyl group, yielding tetrahydroaldosterone. The most abundant isomer formed is 3α,5β-tetrahydroaldosterone.[3]

The key enzymes involved in this phase are:

-

5α-Reductases (SRD5A1 and SRD5A2) and 5β-Reductase (AKR1D1): These enzymes catalyze the initial, irreversible reduction of the double bond between carbons 4 and 5 of the A-ring.[3][4] 5α-reductase produces 5α-dihydroaldosterone, while 5β-reductase (also known as aldo-keto reductase 1D1) forms 5β-dihydroaldosterone.[4][5]

-

3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, belonging to the aldo-keto reductase (AKR) superfamily, catalyze the reduction of the 3-keto group of dihydroaldosterone to a 3α-hydroxyl group.[5][6] Several isoforms, including AKR1C1, AKR1C2, and AKR1C4, are involved in this step.[5][7]

Phase II: Glucuronidation

In the second phase, the newly formed hydroxyl group at the C3 position of tetrahydroaldosterone is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

UDP-Glucuronosyltransferase 2B7 (UGT2B7): This is the primary enzyme responsible for the glucuronidation of tetrahydroaldosterone to form this compound.[2][8] The addition of the glucuronide moiety significantly increases the water solubility of the steroid, facilitating its renal excretion.[9]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The enzymatic reactions in the biosynthesis of this compound follow Michaelis-Menten kinetics. The available kinetic parameters for the key enzymes are summarized in the tables below. It is important to note that kinetic data for the reductase enzymes with aldosterone-specific substrates are limited; therefore, data for analogous steroid substrates are provided where available.

Table 1: Kinetic Parameters of Reductase Enzymes

| Enzyme Family | Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Source |

| 5α-Reductase | SRD5A2 (wild-type) | Testosterone | 0.7 | 4044 | [10][11] |

| SRD5A2 (variants) | Testosterone | 0.16 - 2.6 | 224 - 2640 | [10][11] | |

| 3α-HSD | AKR1C2 | 5α-Dihydrotestosterone | - | kcat = 1.98 min-1 | [1] |

| AKR1C4 | 5α-Dihydrotestosterone | - | - | [7] | |

| AKR1C1 | 5β-Dihydrotestosterone | - | - | [5] |

Table 2: Kinetic Parameters of UGT2B7

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µl/min/mg) | Source |

| Human Liver Microsomes | Aldosterone | 509 ± 137 | 1075 ± 429 | 2.36 ± 1.12 | [2] |

| Human Kidney Microsomes | Aldosterone | 367 ± 170 | 1110 ± 522 | 3.91 ± 2.35 | [2] |

| Recombinant UGT2B7 | Aldosterone | 367 | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the biosynthesis of this compound.

In Vitro Aldosterone Metabolism Assay Using Liver Microsomes

This protocol is adapted from established methods for in vitro drug metabolism studies and can be used to assess the conversion of aldosterone to its metabolites.[12][13][14]

Objective: To determine the metabolic fate of aldosterone when incubated with liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Aldosterone

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Phase I Metabolism: Initiate the reaction by adding aldosterone (e.g., 1 µM final concentration).

-

Time-course Sampling (Phase I): At various time points (e.g., 0, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Initiation of Phase II Metabolism: For the analysis of glucuronide conjugates, after a suitable duration for Phase I metabolism, add UDPGA (e.g., 5 mM final concentration) and MgCl2 (e.g., 4 mM final concentration) to the remaining reaction mixture.

-

Time-course Sampling (Phase II): Continue the incubation and collect samples at various time points as described in step 4.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of aldosterone and the formation of tetrahydroaldosterone and this compound.

Quantification of this compound in Urine by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in urine samples.[15][16]

Objective: To accurately measure the concentration of this compound in urine.

Materials:

-

Urine sample

-

β-glucuronidase (from Helix pomatia or recombinant)

-

Ammonium acetate buffer (pH 5.0)

-

Internal standard (deuterated this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation: To 1 mL of urine, add the internal standard and ammonium acetate buffer.

-

Enzymatic Hydrolysis: Add β-glucuronidase to the sample and incubate at 37-55°C for a specified time (e.g., 1-2 hours) to cleave the glucuronide moiety, releasing free tetrahydroaldosterone. Note: For direct measurement of the glucuronide, this step is omitted.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for tetrahydroaldosterone and its internal standard.

-

Radioimmunoassay (RIA) for Aldosterone Metabolites

This protocol provides a general outline for a competitive radioimmunoassay to measure aldosterone metabolites.[6][17][18]

Objective: To quantify the concentration of this compound in biological samples.

Materials:

-

Antibody specific for this compound

-

Radiolabeled this compound (e.g., with 125I)

-

Standard solutions of unlabeled this compound

-

Sample to be analyzed

-

Assay buffer

-

Separation reagent (e.g., charcoal, second antibody)

-

Gamma counter

Procedure:

-

Assay Setup: In assay tubes, add a fixed amount of the specific antibody and the radiolabeled metabolite.

-

Competitive Binding: Add either the standard solutions of known concentrations or the unknown samples to the tubes. The unlabeled metabolite in the standards or samples will compete with the radiolabeled metabolite for binding to the antibody.

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Fractions: Separate the antibody-bound radiolabeled metabolite from the free (unbound) radiolabeled metabolite using a suitable separation reagent.

-

Measurement of Radioactivity: Measure the radioactivity of the bound fraction using a gamma counter.

-

Standard Curve Generation: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standards.

-

Quantification of Unknown Samples: Determine the concentration of the metabolite in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Mandatory Visualizations

Experimental Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample using LC-MS/MS.

Logical Relationship of Key Enzymes

This diagram illustrates the sequential action and relationship of the key enzyme families involved in the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a well-defined metabolic pathway crucial for the inactivation and elimination of aldosterone. Understanding this pathway, including the enzymes involved and their kinetics, is essential for researchers in endocrinology, pharmacology, and drug development. The experimental protocols provided in this guide offer a starting point for investigating this important metabolic process. Further research is needed to fully elucidate the kinetic parameters of all enzymes with their specific aldosterone-derived substrates, which will provide a more complete quantitative understanding of this vital physiological pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. Aldosterone glucuronidation by human liver and kidney microsomes and recombinant UDP-glucuronosyltransferases: Inhibition by NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medicallabnotes.com [medicallabnotes.com]

- 5. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 7. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic study of the enzymatic cycling reaction conducted with 3alpha-hydroxysteroid dehydrogenase in the presence of excessive thio-NAD(+) and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. demeditec.com [demeditec.com]

- 18. microbenotes.com [microbenotes.com]

The Keystone of Aldosterone Catabolism: A Technical Guide to Tetrahydroaldosterone-3-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone, the principal mineralocorticoid in humans, is a central regulator of blood pressure and electrolyte balance. Its metabolic fate is crucial for understanding its physiological and pathophysiological roles. While several metabolites of aldosterone have been identified, 3α,5β-tetrahydroaldosterone-3-glucuronide stands out as the most abundant, representing a significant portion of the daily aldosterone secretion. This technical guide provides an in-depth exploration of the role of tetrahydroaldosterone-3-glucuronide in aldosterone metabolism, offering quantitative insights, detailed experimental methodologies, and visual representations of the key pathways and processes.

Aldosterone Metabolism: The Central Role of the Liver

Aldosterone is primarily metabolized in the liver, where it undergoes a series of enzymatic reactions to increase its water solubility and facilitate its excretion.[1] The major pathway involves the reduction of the A-ring of the steroid nucleus, followed by conjugation with glucuronic acid.[2][3] The end product of this hepatic metabolism is predominantly 3α,5β-tetrahydroaldosterone-3-glucuronide.[3][4][5]

Quantitative Excretion of Aldosterone Metabolites

The urinary excretion of aldosterone metabolites provides a valuable window into the daily production rate of aldosterone. This compound is the most plentiful of these metabolites.[3]

| Metabolite | Percentage of Secreted Aldosterone | Primary Site of Formation | Reference |

| This compound | 15-45% | Liver | [6][7][8] |

| Aldosterone-18-glucuronide | 5-15% | Kidney | [3][6][7] |

| Free (unconjugated) Aldosterone | ~0.5% | - |

Urinary Excretion of Tetrahydroaldosterone in Health and Disease

The measurement of urinary tetrahydroaldosterone is a reliable indicator of aldosterone secretion and is particularly valuable in the diagnosis of primary aldosteronism.[4][8]

| Condition | Urinary Tetrahydroaldosterone Excretion (nmol/day) | Reference |

| Healthy Normotensive Subjects | 9-139 | [9] |

| Primary Aldosteronism Patients | Significantly elevated compared to healthy subjects | [4][6] |

Signaling and Metabolic Pathways

The biosynthesis and metabolism of aldosterone involve a cascade of enzymatic reactions occurring in the adrenal glands and the liver, respectively.

Aldosterone Biosynthesis Pathway

Caption: Simplified pathway of aldosterone biosynthesis from cholesterol in the adrenal cortex.

Aldosterone Metabolism and Excretion Pathway

Caption: Major metabolic pathways of aldosterone in the liver and kidney leading to urinary excretion.

Experimental Protocols

The accurate quantification of this compound is essential for clinical diagnostics and research. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Urinary Tetrahydroaldosterone

RIA is a traditional and sensitive method for quantifying tetrahydroaldosterone.

Methodology Overview:

-

Sample Preparation: A defined volume of 24-hour urine is utilized. To account for procedural losses, a tracer amount of radiolabeled [1,2-³H]3α,5β-tetrahydroaldosterone is added to each sample.[6]

-

Enzymatic Hydrolysis: The urine sample is incubated with β-glucuronidase to cleave the glucuronic acid moiety from tetrahydroaldosterone.[9]

-

Extraction: The liberated tetrahydroaldosterone is extracted from the urine matrix using an organic solvent.

-

Immunoassay:

-

Antibody Generation: Antibodies are raised against a 3α,5β-tetrahydroaldosterone hemisuccinate conjugated to a carrier protein like thyroglobulin.[6]

-

Competitive Binding: The extracted tetrahydroaldosterone from the sample and a known amount of radiolabeled tetrahydroaldosterone compete for binding to the specific antibody.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled tetrahydroaldosterone (ranging from 0 to 1000 pg).[6]

-

-

Separation and Detection: The antibody-bound and free radiolabeled tetrahydroaldosterone are separated (e.g., using charcoal). The radioactivity of the bound fraction is measured using a liquid scintillation counter.[6]

-

Quantification: The concentration of tetrahydroaldosterone in the sample is determined by comparing the measured radioactivity to the standard curve. Results are corrected for recovery based on the initial tracer.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and is increasingly becoming the method of choice for steroid analysis.

Methodology Overview:

-

Sample Preparation:

-

Enzymatic Hydrolysis: Similar to RIA, urine samples undergo enzymatic hydrolysis with β-glucuronidase to release the free tetrahydroaldosterone from its glucuronide conjugate.[9]

-

Extraction: The deconjugated steroid is then extracted from the urine, often using solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent.[9][10]

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase column is typically used to separate tetrahydroaldosterone from other urinary components.

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the tetrahydroaldosterone molecules are ionized, typically using electrospray ionization (ESI).[10]

-

Tandem Mass Spectrometry (MS/MS): The ionized tetrahydroaldosterone (parent ion) is selected and fragmented. Specific fragment ions (daughter ions) are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity.

-

-

Quantification: The amount of tetrahydroaldosterone is quantified by comparing the peak area of the sample to that of a calibration curve prepared with known concentrations of a certified reference standard. An internal standard (e.g., a deuterated analog) is typically used to correct for matrix effects and variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the quantification of urinary tetrahydroaldosterone using LC-MS/MS.

Synthesis of this compound Standard

The availability of a pure standard is critical for the development and validation of quantitative assays. While commercially available, understanding the synthesis of this compound is valuable. The synthesis generally involves the chemical or enzymatic conjugation of 3α,5β-tetrahydroaldosterone with a protected glucuronic acid derivative, followed by deprotection. A common method for forming the glucuronide linkage is the Koenigs-Knorr reaction, which utilizes a glycosyl halide donor and a promoter.[11]

Conclusion

This compound is a pivotal metabolite in the catabolism of aldosterone. Its quantification in urine serves as a robust and reliable indicator of daily aldosterone production, making it an indispensable tool in the diagnosis and management of conditions such as primary aldosteronism. The choice between RIA and LC-MS/MS for its measurement will depend on the specific requirements for sensitivity, specificity, and throughput. As our understanding of aldosterone's role in various pathologies continues to expand, the accurate measurement of its primary metabolite, this compound, will remain a cornerstone of both clinical and research endeavors in endocrinology and drug development.

References

- 1. Factors relating to aldosterone secretion rate, the excretions of aldosterone 18-glucuronide, and the plasma aldosterone concentration in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. thieme-connect.com [thieme-connect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. d-nb.info [d-nb.info]

- 6. academic.oup.com [academic.oup.com]

- 7. Urinary tetrahydroaldosterone and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary tetrahydroaldosterone as a screening method for primary aldosteronism: a comparative study [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Function of Aldosterone Glucuronide Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldosterone, the principal mineralocorticoid hormone, is a critical regulator of sodium and potassium homeostasis, thereby controlling blood pressure and volume.[1][2] Synthesized in the adrenal cortex, its effects are mediated through the high-affinity mineralocorticoid receptor (MR) in target tissues like the kidney.[3][4] The biological activity of aldosterone is tightly controlled not only by its synthesis but also by its metabolic inactivation and clearance. A primary route of aldosterone metabolism is conjugation with glucuronic acid, a process that yields highly water-soluble metabolites for efficient excretion.[5][6]

This technical guide provides an in-depth review of the major aldosterone glucuronide metabolites, focusing on their physiological function, biological activity, and their significance as diagnostic biomarkers. We will detail the key experimental protocols used for their quantification and functional assessment, present relevant quantitative data, and illustrate the core metabolic and analytical pathways.

Major Aldosterone Glucuronide Metabolites

Aldosterone undergoes extensive metabolism primarily in the liver and kidneys.[6] While a small fraction is excreted unchanged, the majority is converted into reduced and conjugated forms. The two most significant glucuronide metabolites are:

-

3α,5β-Tetrahydroaldosterone-3-glucuronide (TH-Aldo-G): This is the most abundant metabolite of aldosterone, accounting for approximately half of all its metabolic products.[5][7] The parent steroid, aldosterone, is first reduced in the liver to 3α,5β-tetrahydroaldosterone, which is then conjugated with glucuronic acid to form TH-Aldo-G.[5][8]

-

Aldosterone-18-oxo-glucuronide (Aldo-18-G): A smaller portion of aldosterone is directly conjugated in the kidney at the C18 position without prior reduction of the steroid's A-ring.[5][7] This metabolite is often referred to simply as "urinary aldosterone."[5]

The conjugation process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT2B7, which is expressed in the kidney, and UGT1A10 have been identified as the key enzymes responsible for forming Aldosterone-18-G.[7][9]

Physiological Function and Biological Activity

The central physiological role of glucuronidation is to terminate the biological activity of steroids and facilitate their elimination from the body.[10][11]

3.1 Mineralocorticoid Receptor (MR) Activity

Current scientific consensus holds that aldosterone glucuronide metabolites are biologically inactive .[5] The addition of the bulky, hydrophilic glucuronide moiety sterically hinders the molecule from binding to the mineralocorticoid receptor's ligand-binding pocket. Therefore, unlike aldosterone itself, Aldo-18-G and TH-Aldo-G do not activate the MR and do not exert any known direct mineralocorticoid effects on sodium retention or potassium excretion.[12] Their formation is a terminal step in the metabolic inactivation pathway.

While some non-glucuronidated, reduced metabolites of aldosterone have been shown to possess a fraction of aldosterone's mineralocorticoid activity (e.g., 2-3.5%), this activity is lost upon glucuronidation.[13]

3.2 Role as Diagnostic Biomarkers

The primary significance of aldosterone glucuronide metabolites lies in their clinical utility as biomarkers for assessing total aldosterone production. Since they represent the major excretory forms, their measurement in a 24-hour urine collection provides an integrated picture of daily aldosterone secretion, which is more stable than a single plasma measurement.[5][14][15]

-

Primary Aldosteronism (PA): Elevated levels of urinary Aldo-18-G and TH-Aldo-G are key indicators in the diagnosis of PA, the most common cause of secondary hypertension.[5][6]

-

Reliability: Although Aldo-18-G is more frequently measured, TH-Aldo-G is considered the most abundant and potentially most reliable metabolite for estimating aldosterone secretion rates in patients with PA.[5][7]

Below is a diagram illustrating the metabolic fate of aldosterone and the functional distinction between the parent hormone and its glucuronidated metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to aldosterone metabolites.

Table 1: Urinary Excretion of Aldosterone Metabolites (Measured as Aldosterone post-hydrolysis) [14][15]

| Patient Group | 24-Hour Aldosterone Excretion (nmol/24h) | Aldosterone:Creatinine Ratio (nmol/mmol) |

| Healthy Volunteers (HV) | 19.5 (Median; 5.2-53.4 Range) | 1.42 (Median; 0.5-3.9 Range) |

| Essential Hypertension (EH) | 39.1 (Median; 13.3-97.4 Range) | 3.4 (Median; 1.3-7.9 Range) |

| Primary Aldosteronism (PA) | 91.4 (Median; 40.6-225.3 Range) | 6.9 (Median; 2.5-30.0 Range) |

Table 2: Enzyme Kinetics for Aldosterone-18-Glucuronide Formation [9]

| Enzyme Source | Michaelis Constant (Km) | Maximum Velocity (Vmax) |

| Human Liver Microsomes (HLM) | 509 ± 137 µM | 1075 ± 429 pmol/min/mg |

| Human Kidney Cortex Microsomes (HKCM) | 367 ± 170 µM | 1110 ± 522 pmol/min/mg |

Key Experimental Protocols

Accurate quantification of aldosterone metabolites is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology.[16][17]

5.1 Protocol: Quantification of Urinary Aldosterone Metabolites by LC-MS/MS

This protocol describes a general method for measuring total urinary aldosterone, which involves hydrolyzing the glucuronide conjugates.

Objective: To determine the 24-hour urinary excretion of aldosterone by measuring the sum of its free and glucuronidated forms.

Methodology:

-

Sample Collection: Collect a 24-hour urine sample from the subject. Measure the total volume and store aliquots at -20°C or below.

-

Hydrolysis:

-

To an aliquot of urine (e.g., 1 mL), add an internal standard (e.g., deuterated aldosterone).

-

Perform acid hydrolysis to cleave the glucuronide moiety. This is typically achieved by adjusting the pH to 1.0 with concentrated HCl and incubating for an extended period (e.g., 18-24 hours) at room temperature or slightly elevated temperature.[14][15]

-

Alternatively, enzymatic hydrolysis can be performed using β-glucuronidase from a source like Helix pomatia.[7]

-

-

Extraction:

-

Analysis:

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Perform detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for aldosterone and its internal standard.

-

-

Quantification:

The following diagram illustrates this experimental workflow.

5.2 Protocol: In Vitro Aldosterone Glucuronidation Assay

This protocol is used to determine which UGT enzymes are responsible for aldosterone conjugation and to study the kinetics of the reaction.

Objective: To measure the formation of Aldosterone-18-G from aldosterone using a recombinant enzyme or microsomal preparation.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).

-

Add the enzyme source: human liver or kidney microsomes (e.g., 20 µg) or microsomes from cells expressing a specific recombinant UGT enzyme (e.g., UGT2B7).[9][12]

-

Add aldosterone (substrate) at various concentrations to determine kinetics.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA).[12] For easier detection, radiolabeled [¹⁴C]UDPGA can be used.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold solvent, such as acetonitrile or methanol.

-

Centrifuge to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant using high-performance liquid chromatography (HPLC) with UV or radiometric detection to separate and quantify the formed aldosterone glucuronide.

-

Alternatively, LC-MS/MS can be used for non-radioactive detection and quantification.

-

-

Data Analysis:

-

Calculate the rate of formation of the glucuronide.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[9]

-

Conclusion and Future Directions

The glucuronide metabolites of aldosterone, primarily 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide, are physiologically inert conjugates. Their formation represents the terminal step in aldosterone inactivation, rendering the hormone incapable of binding to and activating the mineralocorticoid receptor. While they lack direct biological function, their significance is paramount in the clinical setting. As the major excretory products, their quantification in urine provides a reliable and integrated measure of daily aldosterone production, making them indispensable biomarkers for the diagnosis and management of primary aldosteronism.

Future research may focus on refining high-throughput analytical methods for their simultaneous measurement and further exploring the regulation of UGT enzymes involved in aldosterone metabolism, particularly in the context of drug-hormone interactions, such as the known inhibition by NSAIDs.[6][9]

References

- 1. Regulation of aldosterone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldosterone | Definition, Hormone, Structure, Function, & Facts | Britannica [britannica.com]

- 3. Aldosterone - Wikipedia [en.wikipedia.org]

- 4. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Full Text [thieme-connect.com]

- 8. droracle.ai [droracle.ai]

- 9. Aldosterone glucuronidation by human liver and kidney microsomes and recombinant UDP-glucuronosyltransferases: Inhibition by NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Aldosterone 18-glucuronide (HMDB0010345) [hmdb.ca]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0010357) [hmdb.ca]

- 12. academic.oup.com [academic.oup.com]

- 13. ahajournals.org [ahajournals.org]

- 14. SAT-012 Urinary Aldosterone Assay Using LC-MS/MS Could Improve Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrahydroaldosterone-3-glucuronide (CAS Number: 20605-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroaldosterone-3-glucuronide (CAS: 20605-81-6) is the principal hepatic metabolite of aldosterone, a key mineralocorticoid hormone. Its quantification in biological fluids, particularly urine, serves as a crucial biomarker for assessing aldosterone production and is integral to the diagnosis and management of conditions such as primary aldosteronism. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis, purification, and quantification are presented, alongside structured data tables and visual diagrams of relevant biological and experimental workflows.

Chemical and Physical Properties

This compound is a steroid glucuronide conjugate. The addition of the glucuronic acid moiety significantly increases the water solubility of the parent steroid, tetrahydroaldosterone, facilitating its renal excretion.[1][2]

| Property | Value | Reference |

| CAS Number | 20605-81-6 | [3][4] |

| Molecular Formula | C27H40O11 | [3][4] |

| Molecular Weight | 540.6 g/mol | [3][4] |

| Physical Description | Solid | [3] |

| Class | Steroid Glucuronide Conjugate | [1] |

Metabolism and Biological Significance

Aldosterone is primarily metabolized in the liver, where it undergoes reduction to form various dihydroaldosterone and tetrahydroaldosterone isomers. The most abundant of these is 3α,5β-tetrahydroaldosterone.[2] This metabolite is then conjugated with glucuronic acid at the 3-position, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), to form 3α,5β-tetrahydroaldosterone-3-glucuronide.[5] This water-soluble conjugate is subsequently excreted in the urine. The measurement of urinary this compound provides an integrated assessment of the total daily secretion of aldosterone and is considered a reliable biomarker for the diagnosis of primary aldosteronism.[2]

Aldosterone Metabolism Pathway

Experimental Protocols

Chemical Synthesis (Representative Protocol)

Objective: To synthesize this compound from 3α,5β-tetrahydroaldosterone.

Materials:

-

3α,5β-tetrahydroaldosterone

-

Acetobromo-α-D-glucuronic acid methyl ester (glucuronyl donor)

-

Cadmium carbonate (promoter)

-

Anhydrous toluene

-

4Å molecular sieves

-

Methanol

-

Sodium hydroxide solution

-

Preparative HPLC system with a C18 column

Procedure:

-

Glycosylation (Koenigs-Knorr Reaction):

-

In a round-bottom flask, dissolve 3α,5β-tetrahydroaldosterone in anhydrous toluene.

-

Add 4Å molecular sieves to ensure anhydrous conditions.

-

Add cadmium carbonate as a promoter.

-

To this stirring suspension, add a solution of acetobromo-α-D-glucuronic acid methyl ester in anhydrous toluene dropwise at room temperature.

-

Allow the reaction to proceed for 24-48 hours at room temperature, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Filter the reaction mixture to remove the molecular sieves and cadmium salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanol and add a solution of sodium hydroxide to hydrolyze the methyl ester and acetyl protecting groups on the glucuronic acid moiety.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

Evaporate the solvent.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Purify the this compound by preparative reversed-phase HPLC using a C18 column and a suitable gradient of water and methanol or acetonitrile.

-

Collect the fractions containing the desired product and confirm their purity by analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantification of total urinary this compound following enzymatic hydrolysis.

Objective: To quantify the concentration of this compound in human urine.

Materials:

-

Urine sample

-

β-glucuronidase from Helix pomatia

-

Phosphate buffer (pH 6.8)

-

Internal standard (e.g., deuterated Tetrahydroaldosterone-glucuronide)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add a known amount of the internal standard.

-

Add phosphate buffer to adjust the pH to 6.8.

-

Add β-glucuronidase solution.

-

Incubate the mixture at 37°C for 12-18 hours to cleave the glucuronide moiety, releasing free tetrahydroaldosterone.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the tetrahydroaldosterone with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the analyte on a C18 analytical column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

-

Detect the analyte using multiple reaction monitoring (MRM) in positive ESI mode.

-

LC-MS/MS Workflow

Radioimmunoassay (RIA) (General Protocol)

Objective: To measure the concentration of this compound in a biological sample.

Materials:

-

Sample (e.g., urine extract)

-

Radiolabeled Tetrahydroaldosterone (e.g., ³H-labeled)

-

Specific antibody against Tetrahydroaldosterone

-

Standard solutions of unlabeled Tetrahydroaldosterone

-

Assay buffer

-

Separating agent (e.g., charcoal-dextran suspension)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare a series of tubes for the standard curve, quality controls, and unknown samples.

-

To each tube, add a specific volume of assay buffer.

-

Add the standard solutions or samples to the respective tubes.

-

Add a fixed amount of the specific antibody to all tubes.

-

Vortex and incubate for a predetermined time at a specific temperature (e.g., 4°C for 24 hours) to allow for antigen-antibody binding.

-

-

Competitive Binding:

-

Add a fixed amount of radiolabeled Tetrahydroaldosterone to all tubes.

-

Vortex and incubate again to allow competition between the labeled and unlabeled antigen for the antibody binding sites.

-

-

Separation of Bound and Free Antigen:

-

Add the charcoal-dextran suspension to all tubes to adsorb the free (unbound) radiolabeled antigen.

-

Incubate for a short period at 4°C.

-

Centrifuge the tubes to pellet the charcoal with the adsorbed free antigen.

-

-

Measurement:

-

Decant the supernatant (containing the antibody-bound radiolabeled antigen) into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of Tetrahydroaldosterone in the samples by interpolating their radioactivity readings from the standard curve.

-

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of this compound (or its deconjugated form).

| Parameter | Value | Reference |

| LC-MS/MS Lower Limit of Quantification (LLOQ) | 25 pg/mL | [6] |

| LC-MS/MS Calibration Range | 25 - 5000 pg/mL | [6] |

| LC-MS/MS Intra-day Precision (%CV) | 1.29 - 6.78 % | [6] |

| LC-MS/MS Inter-day Precision (%CV) | 1.77 - 8.64 % | [6] |

| LC-MS/MS Recovery | 86.3 - 114 % | [6] |

Nuclear Magnetic Resonance (NMR) Data

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided metabolic pathway and experimental workflows offer a visual and practical framework for working with this important biomarker. While a specific synthesis protocol and experimental NMR data are not widely available, the representative methods and compiled quantitative data serve as a valuable resource for initiating and advancing research involving the analysis of this compound. Further research to fully characterize this compound and develop certified reference materials would be highly beneficial to the scientific community.

References

- 1. d-nb.info [d-nb.info]

- 2. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18,21-Dihydroxy-20-oxo-11,18-epoxypregnan-3-yl hexopyranosiduronic acid | C27H40O11 | CID 167918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foodb.ca [foodb.ca]

- 5. munin.uit.no [munin.uit.no]

- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of a Potent Regulator: A Technical Guide to the Discovery and Historical Context of Aldosterone Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone, the principal mineralocorticoid in humans, plays a pivotal role in the regulation of electrolyte and water balance, thereby critically influencing blood pressure. Its discovery and the subsequent identification of its metabolic fate represent a significant chapter in the history of endocrinology and steroid biochemistry. This technical guide provides an in-depth exploration of the discovery and historical context of aldosterone and its key metabolites, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the evolution of analytical techniques, from early bioassays to modern mass spectrometry, and presents quantitative data and experimental methodologies to facilitate a comprehensive understanding of this vital hormonal system.

The Dawn of Discovery: Isolating "Electrocortin"

The story of aldosterone begins in the mid-20th century, a period of intense research into the adrenal cortex and its secretions. For years, scientists had recognized the existence of a potent, unidentified adrenal steroid with powerful effects on sodium and potassium metabolism. This substance was initially termed "electrocortin" for its profound influence on electrolyte balance.

The definitive isolation and characterization of aldosterone were achieved in 1953 through the collaborative efforts of Sylvia Simpson (née Tait) and Jim Tait, in conjunction with Tadeus Reichstein[1]. This landmark achievement was the culmination of meticulous work involving the processing of large quantities of beef adrenal extracts and the development of a highly sensitive bioassay to track the purification process[2].

John Luetscher at Stanford University was concurrently working on identifying a salt-retaining hormone in the urine of patients with nephrotic syndrome. After the structure of aldosterone was published, his group successfully isolated and crystallized aldosterone from human urine, confirming its identity with the compound isolated from beef adrenals.

The Metabolic Fate of Aldosterone: Unveiling the Metabolites

Following the isolation of aldosterone, the focus shifted to understanding its metabolism and clearance from the body. Early studies utilizing radiolabeled aldosterone were instrumental in tracing its metabolic pathways. These investigations revealed that aldosterone is primarily metabolized in the liver, with subsequent renal excretion of its metabolites. Two major metabolites were identified as key indicators of aldosterone secretion:

-

3α,5β-Tetrahydroaldosterone (THA): This is the most abundant metabolite of aldosterone, accounting for approximately 30-50% of its metabolic clearance. It is formed in the liver through the reduction of the A-ring of the aldosterone molecule.

-

Aldosterone-18-oxo-glucuronide: This metabolite is formed in the kidney and represents a smaller fraction of aldosterone metabolism.

The identification and quantification of these metabolites became crucial for assessing aldosterone production rates in both healthy individuals and in pathological conditions such as primary aldosteronism.

Evolution of Analytical Techniques: From Bioassays to Mass Spectrometry

The journey to accurately measure aldosterone and its metabolites has been marked by significant advancements in analytical chemistry. The methodologies have evolved from cumbersome and less specific techniques to highly sensitive and specific assays.

Early Bioassays and Paper Chromatography

The initial quantification of aldosterone relied on bioassays, which measured the physiological response to the hormone. The Simpson and Tait bioassay, for instance, involved administering adrenal extracts to adrenalectomized rats and measuring the change in the urinary sodium-to-potassium ratio[3]. While groundbreaking, these methods were labor-intensive and lacked the specificity of modern techniques.

Paper chromatography was a pivotal technique in the initial isolation and separation of aldosterone and its metabolites from complex biological mixtures like urine and adrenal extracts[4]. This method, though now largely historical, laid the groundwork for future chromatographic techniques.

Radioimmunoassay (RIA)

The development of radioimmunoassay (RIA) in the 1960s and 1970s revolutionized the measurement of hormones. RIA offered a significant improvement in sensitivity and specificity compared to bioassays. The technique involves a competitive binding reaction between a radiolabeled antigen (e.g., aldosterone) and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) emerged as a powerful tool for the definitive identification and quantification of steroids. This technique combines the superior separation capabilities of gas chromatography with the precise mass detection of mass spectrometry. Urinary steroid profiling by GC-MS allows for the simultaneous measurement of a wide range of steroid metabolites, providing a comprehensive picture of adrenal function.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of aldosterone and its metabolites[5][6]. This technique offers unparalleled sensitivity, specificity, and high-throughput capabilities, making it ideal for both clinical diagnostics and research applications.

Quantitative Data on Aldosterone and its Metabolites

The accurate measurement of aldosterone and its metabolites is essential for the diagnosis and management of conditions related to its excess or deficiency. The following tables summarize typical quantitative data for aldosterone, tetrahydroaldosterone, and aldosterone-18-glucuronide in different physiological and pathological states.

| Analyte | Sample Type | Condition | Concentration Range | Units | Citation |

| Aldosterone | Plasma | Healthy (supine, normal sodium diet) | 4-15 | ng/dL | [7] |

| Aldosterone | Plasma | Primary Aldosteronism | >15 | ng/dL | [7] |

| Aldosterone | 24-hour Urine | Healthy (normal sodium diet) | 2-20 | µ g/24h | [8] |

| Aldosterone | 24-hour Urine | Primary Aldosteronism | >12-20 | µ g/24h | [9] |

Table 1: Typical Aldosterone Concentrations

| Analyte | Sample Type | Condition | Concentration Range | Units | Citation |

| Tetrahydroaldosterone | 24-hour Urine | Healthy | 9-139 | nmol/day | [10] |

| Tetrahydroaldosterone | 24-hour Urine | Primary Aldosteronism | Significantly elevated vs. healthy | µ g/24h | [1] |

| Aldosterone-18-glucuronide | 24-hour Urine | Healthy | Varies | µ g/24h | [1] |

| Aldosterone-18-glucuronide | 24-hour Urine | Primary Aldosteronism | Elevated, but with overlap with healthy | µ g/24h | [1][9] |

Table 2: Typical Aldosterone Metabolite Concentrations

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the historical and modern analysis of aldosterone and its metabolites.

Historical Method: Paper Chromatography for Aldosterone Separation (circa 1950s)

This protocol is a generalized representation of the paper chromatography techniques used in the initial studies of aldosterone.

-

Sample Preparation: Urine or adrenal extracts were subjected to a series of solvent extractions to enrich the steroid fraction.

-

Chromatography Paper: Whatman No. 1 or similar filter paper was used as the stationary phase.

-

Solvent Systems: Various solvent systems were employed for the mobile phase to achieve separation. A common system was the Bush system, which utilized a stationary phase of aqueous methanol or propylene glycol and a mobile phase of a non-polar solvent like toluene or benzene.

-

Development: The chromatogram was developed by allowing the mobile phase to move up or down the paper, separating the steroids based on their polarity.

-

Visualization: Steroids were visualized by various methods, including ultraviolet (UV) light absorption or by spraying with colorimetric reagents such as the Zimmermann reagent.

-

Elution and Quantification: The separated steroid bands were cut from the paper, and the steroid was eluted with a solvent. Quantification was then performed using a bioassay or a colorimetric reaction.

Radioimmunoassay (RIA) for Aldosterone

The following is a generalized protocol for a competitive RIA for aldosterone.

-

Reagents and Materials:

-

Aldosterone antibody (polyclonal or monoclonal)

-

Radiolabeled aldosterone (e.g., ¹²⁵I-aldosterone)

-

Aldosterone standards of known concentrations

-

Assay buffer

-

Separation reagent (e.g., second antibody, polyethylene glycol)

-

Gamma counter

-

-

Procedure:

-

A fixed amount of aldosterone antibody is added to a series of tubes.

-

Known amounts of aldosterone standards or the unknown sample are added to the tubes.

-

A fixed amount of radiolabeled aldosterone is added to all tubes.

-

The tubes are incubated to allow for competitive binding between the labeled and unlabeled aldosterone for the antibody.

-

The antibody-bound aldosterone is separated from the free aldosterone using a separation reagent.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is constructed by plotting the radioactivity of the standards against their concentrations.

-

The concentration of aldosterone in the unknown sample is determined by interpolating its radioactivity reading on the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling

This protocol outlines the general steps for the analysis of urinary aldosterone metabolites by GC-MS.

-

Sample Preparation:

-

Enzymatic Hydrolysis: A urine sample is treated with β-glucuronidase/sulfatase to cleave the glucuronide and sulfate conjugates from the steroid metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to extract the free steroids and remove interfering substances.

-

Derivatization: The extracted steroids are chemically modified to increase their volatility and thermal stability for GC analysis. A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The steroids are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identification: Steroid metabolites are identified by comparing their retention times and mass spectra to those of known standards.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of an internal standard.

-

Signaling Pathways and Logical Relationships

Aldosterone exerts its physiological effects by binding to the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily. The activation of the MR triggers a cascade of events leading to changes in gene expression and cellular function.

Classical Genomic Pathway of Aldosterone Action

The primary mechanism of aldosterone action is through the classical genomic pathway.

Caption: Classical genomic signaling pathway of aldosterone.

Aldosterone Biosynthesis Pathway

The synthesis of aldosterone in the zona glomerulosa of the adrenal cortex is a multi-step process involving several key enzymes.

Caption: Enzymatic pathway of aldosterone biosynthesis.

Workflow for Urinary Aldosterone Metabolite Analysis by GC-MS

The following diagram illustrates the typical workflow for the analysis of aldosterone metabolites in urine using GC-MS.

Caption: Workflow for GC-MS analysis of urinary aldosterone metabolites.

Conclusion

The discovery of aldosterone and the subsequent elucidation of its metabolic pathways have profoundly impacted our understanding of cardiovascular and renal physiology. The continuous evolution of analytical techniques has enabled precise and accurate measurement of aldosterone and its metabolites, which is indispensable for the diagnosis and management of related disorders. This technical guide provides a comprehensive overview of the historical context, analytical methodologies, and key data associated with aldosterone and its metabolites, serving as a valuable resource for the scientific community. The ongoing research in this field continues to uncover new facets of aldosterone's role in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Urinary tetrahydroaldosterone as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A quantitative method for the bioassay of the effect of adrenal cortical steroids on mineral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preparation on a microgram scale of some derivatives of aldosterone: their use in paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developing an ultra‐performance liquid chromatography‐tandem mass spectrometry for detecting aldosterone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. Aldosterone, Urine | MLabs [mlabs.umich.edu]

- 9. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantitation of urine aldosterone and tetrahydroaldosterone in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroaldosterone-3-Glucuronide: A Major Aldosterone Metabolite and Key Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aldosterone, a potent mineralocorticoid, plays a crucial role in regulating blood pressure and electrolyte balance. Its metabolism is a critical aspect of its overall physiological and pathophysiological effects. This technical guide provides a comprehensive overview of tetrahydroaldosterone-3-glucuronide, the principal metabolite of aldosterone. We delve into the metabolic pathways, enzymatic processes, and analytical methodologies for its quantification. Furthermore, this guide highlights its clinical significance as a biomarker, particularly in the diagnosis of primary aldosteronism, and presents detailed experimental protocols and signaling pathways to support further research and drug development in this area.

Introduction

Aldosterone, synthesized in the zona glomerulosa of the adrenal cortex, is the primary mineralocorticoid hormone responsible for the regulation of sodium and potassium homeostasis, which in turn influences blood volume and blood pressure. The biological activity of aldosterone is terminated by its metabolic conversion in the liver and kidneys into inactive, water-soluble compounds that are subsequently excreted in the urine. The most abundant of these metabolites is 3α,5β-tetrahydroaldosterone-3-glucuronide.[1][2][3] The quantification of this metabolite provides a reliable index of the total daily production of aldosterone, making it a crucial biomarker for conditions associated with aldosterone excess, such as primary aldosteronism, a common cause of secondary hypertension.[2][4][5] This guide will explore the biochemistry, analytical determination, and clinical utility of this compound.

Aldosterone Metabolism: The Pathway to this compound

The metabolic clearance of aldosterone primarily occurs in the liver, with the kidney playing a secondary role. The process involves two main enzymatic steps: reduction of the A-ring of the steroid nucleus, followed by conjugation with glucuronic acid.

Reduction of Aldosterone

The initial step in aldosterone metabolism is the irreversible reduction of the α,β-unsaturated ketone structure in the A-ring. This is carried out by a family of enzymes known as 5α- and 5β-reductases, leading to the formation of dihydroaldosterone. Subsequently, 3α-hydroxysteroid dehydrogenases catalyze the reduction of the 3-keto group, resulting in the formation of various stereoisomers of tetrahydroaldosterone. The most predominant of these is 3α,5β-tetrahydroaldosterone.

Glucuronidation

Following reduction, tetrahydroaldosterone undergoes conjugation with glucuronic acid in the liver. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the primary enzyme responsible for this process.[6] The addition of the highly polar glucuronic acid moiety to the steroid at the 3-hydroxyl position significantly increases its water solubility, facilitating its excretion in the urine.[3]

The overall metabolic pathway from aldosterone to its major urinary metabolite is depicted below:

Caption: Metabolic conversion of aldosterone to this compound.

Quantitative Data

The measurement of urinary this compound is a sensitive and specific method for assessing aldosterone production. The following table summarizes the urinary excretion levels in normotensive individuals and patients with primary aldosteronism.

| Population | Urinary Tetrahydroaldosterone (µ g/24h ) | Source |

| Normotensive Individuals | Median: 111.3 (Range: 41.0 - 688.6) | [7] |

| Primary Aldosteronism (Adenoma) | Median: 104.2 (Range: 44.1 - 367.0) | [7] |

| Primary Aldosteronism (Hyperplasia) | Not significantly different from adenoma | [7] |

| Essential Hypertension | Significantly lower than Primary Aldosteronism | [7] |

A study evaluating tetrahydroaldosterone as a screening test for primary aldosteronism reported a sensitivity of 96% and a specificity of 95%.[5][8]

Experimental Protocols

The accurate quantification of this compound is essential for its clinical and research applications. The two primary methods employed are Radioimmunoassay (RIA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Measurement of Urinary this compound by HPLC-MS/MS

HPLC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

4.1.1. Principle

This method involves the enzymatic hydrolysis of the glucuronide conjugate to release free tetrahydroaldosterone, followed by extraction, chromatographic separation, and detection by mass spectrometry.

4.1.2. Detailed Methodology

-

Sample Preparation:

-

Collect a 24-hour urine sample and store it at -20°C until analysis.

-

Thaw the urine sample and mix thoroughly.

-

Take a 1 mL aliquot of the urine sample.

-

Add an internal standard (e.g., deuterated tetrahydroaldosterone).

-

Add 100 µL of β-glucuronidase from Helix pomatia (e.g., 1000 units) and 1 mL of acetate buffer (pH 5.0).

-

Incubate the mixture at 37°C for 18 hours to ensure complete hydrolysis.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.

-

Elute the tetrahydroaldosterone with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for tetrahydroaldosterone and the internal standard.

-

Caption: Workflow for HPLC-MS/MS analysis of tetrahydroaldosterone.

Measurement of Plasma this compound by Radioimmunoassay (RIA)

RIA is a sensitive and established method for hormone quantification.

4.2.1. Principle

This competitive immunoassay involves the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled antigen for a limited number of antibody binding sites.

4.2.2. Detailed Methodology

-

Sample Preparation:

-

Collect a plasma sample and store it at -20°C.

-

Extract 200 µL of plasma using an Amberlite XAD-2 resin column.

-

Elute the glucuronide with acidic, aqueous ethanol.

-

Separate from unconjugated steroids by partition.

-

-

Radioimmunoassay:

-

Incubate the extracted sample with a specific antibody to this compound and a known amount of radiolabeled (e.g., ³H) this compound.

-

After reaching equilibrium, separate the antibody-bound and free antigen using a separation agent (e.g., charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

Calculate the concentration of this compound in the sample by comparing its binding to a standard curve.[9]

-

Signaling Pathways

The production of aldosterone, and consequently its metabolite this compound, is tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.

Angiotensin II Signaling in Adrenal Glomerulosa Cells

Angiotensin II is a potent stimulator of aldosterone synthesis. Its signaling cascade in the adrenal glomerulosa cells is complex and involves multiple intracellular messengers.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin peptides in the regulation of adrenal cortical function [explorationpub.com]

- 3. ANGIOTENSIN II REGULATES ADRENAL VASCULAR TONE THROUGH ZONA GLOMERULOSA CELL-DERIVED EETS AND DHETS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Urinary tetrahydroaldosterone as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A radioimmunoassay for the measurement of tetrahydroaldosterone 3-glucosiduronic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Tetrahydroaldosterone-3-glucuronide in Human Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone, a key mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its metabolism primarily occurs in the liver, leading to the formation of various metabolites. The main metabolite is tetrahydroaldosterone, which is subsequently conjugated with glucuronic acid to form Tetrahydroaldosterone-3-glucuronide (THA-Gluc), a water-soluble compound excreted in the urine.[1][2] The quantification of urinary THA-Gluc provides a non-invasive tool to assess aldosterone production and metabolism, which is of significant interest in clinical research, particularly in studies of hypertension, primary aldosteronism, and other endocrine disorders.[3][4][5]

This application note details a robust and sensitive method for the direct quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Direct measurement of the intact glucuronide conjugate offers advantages over indirect methods that require enzymatic hydrolysis, such as reduced sample preparation time and improved accuracy by avoiding variability in enzyme efficiency.[6][7]

Metabolic Pathway of Aldosterone

Aldosterone is metabolized in the liver to tetrahydroaldosterone, which is then conjugated with glucuronic acid by UDP-glucuronosyltransferases to form this compound for excretion.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of THA-Gluc in human urine.

Materials and Reagents

-

This compound analytical standard

-

Deuterated this compound or a suitable stable isotope-labeled steroid glucuronide internal standard (IS)

-

LC-MS grade water, methanol, acetonitrile, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)

-

Human urine samples

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 4000 x g for 5 minutes to pellet any particulates.

-

Internal Standard Spiking: To 500 µL of supernatant, add 10 µL of the internal standard working solution.

-

Sample Dilution: Add 500 µL of 0.1% formic acid in water to the spiked sample and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| THA-Gluc (Quantifier) | 539.3 |

| THA-Gluc (Qualifier) | 539.3 |

| Internal Standard (IS) | User-defined based on selected IS |

Note: Collision energies (CE) are instrument-dependent and require optimization.

Quantitative Data Summary

The following tables present representative data for the quantification of this compound. These values are based on typical performance for similar steroid glucuronide assays and should be confirmed during in-house method validation.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| THA-Gluc | 0.5 - 500 | >0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | <15 | <15 | 85 - 115 |

| Low | 1.5 | <10 | <10 | 90 - 110 |

| Medium | 75 | <10 | <10 | 90 - 110 |

| High | 400 | <10 | <10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| THA-Gluc | 85 - 105 | 90 - 110 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the direct quantification of this compound in human urine. The streamlined solid-phase extraction protocol ensures high recovery and minimal matrix effects, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists in the fields of clinical research and drug development to implement this assay for the assessment of aldosterone metabolism.

References

- 1. munin.uit.no [munin.uit.no]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010357) [hmdb.ca]

- 3. Simultaneous quantitation of urine aldosterone and tetrahydroaldosterone in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of LC-MS/MS for the open detection of steroid metabolites conjugated with glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetrahydroaldosterone-3-glucuronide Radioimmunoassay (RIA)

These application notes provide a detailed overview and a generalized protocol for the quantitative determination of tetrahydroaldosterone-3-glucuronide, the major metabolite of aldosterone, in urine using a radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Aldosterone, a key mineralocorticoid hormone, is primarily metabolized in the liver to 3α,5β-tetrahydroaldosterone, which is then conjugated with glucuronic acid to form this compound for excretion in the urine.[1][2] The measurement of this metabolite is a reliable indicator of the total daily aldosterone production.[1][2][3] Radioimmunoassay (RIA) is a sensitive technique used for this quantification, though it has been largely succeeded by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high specificity of the latter.[4][5]

The RIA for this compound is a competitive binding assay. In this assay, the tetrahydroaldosterone in a sample competes with a fixed amount of radiolabeled tetrahydroaldosterone for a limited number of binding sites on a specific antibody. The concentration of the analyte is inversely proportional to the amount of bound radioactivity.

Data Presentation

Table 1: Representative Standard Curve Data for Tetrahydroaldosterone RIA

This table presents illustrative data for a typical standard curve. The values are hypothetical and serve to demonstrate the expected relationship between the concentration of non-radiolabeled ("cold") tetrahydroaldosterone and the measured radioactivity.

| Standard Concentration (pg/mL) | Counts Per Minute (CPM) | % B/B0* |

| 0 | 10000 | 100 |

| 25 | 8500 | 85 |

| 50 | 7200 | 72 |

| 100 | 5500 | 55 |

| 250 | 3500 | 35 |

| 500 | 2000 | 20 |

| 1000 | 1100 | 11 |

% B/B0 = (CPM of standard / CPM of zero standard) x 100

Table 2: Illustrative Cross-Reactivity of a Polyclonal Anti-Tetrahydroaldosterone Antibody